molecular formula C16H13ClN2O3 B2489552 2-chloro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide CAS No. 2034413-58-4

2-chloro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide

Cat. No.: B2489552
CAS No.: 2034413-58-4
M. Wt: 316.74
InChI Key: WJJHXVZFRHFFLP-UHFFFAOYSA-N
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Description

2-chloro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C16H13ClN2O3 and its molecular weight is 316.74. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Regioselective Deprotonation and Cyclization Reactions : Rebstock et al. (2004) reported on the regioselective deprotonation of related benzamide compounds. They found that lithio derivatives generated in this process could be used in subsequent chemical reactions, leading to the formation of compounds with potential anticandidal activity (Rebstock et al., 2004).

  • Polymerization Initiatives in Chemistry : Rojas et al. (2007) described the use of α-iminocarboxamide complexes, similar in structure to the compound , as initiators for the polymerization of ethylene and copolymerization with functionalized norbornene monomers. This research highlights the potential application of such compounds in the field of polymer chemistry (Rojas et al., 2007).

  • Synthesis and Molecular Docking : Flefel et al. (2018) explored the synthesis of novel pyridine and fused pyridine derivatives, which is relevant due to the pyridinyl component of the compound . These compounds were evaluated for their potential antimicrobial and antioxidant activities, as well as their interactions with specific target proteins via molecular docking screenings (Flefel et al., 2018).

  • Benzamides in Neuroleptic Activity : Iwanami et al. (1981) studied benzamides for their potential neuroleptic activity. They designed and synthesized a series of benzamides and evaluated their effects on rat behavior, revealing a good correlation between structure and activity. This research is pertinent due to the benzamide component of the compound (Iwanami et al., 1981).

  • Antimicrobial Activity of Quinazolinones Derivatives : Naganagowda and Petsom (2011) studied derivatives of quinazolinones for their antibacterial and antifungal activity. While not directly related to the specific compound, this research is relevant for understanding the potential antimicrobial applications of structurally similar compounds (Naganagowda & Petsom, 2011).

  • Synthesis of Fused Pyridines : Hayes and Meth–Cohn (1979) worked on the synthesis of pyridines and related fused pyridines, which is pertinent given the pyridinyl part of the compound. Their research provides insights into the general methodologies for synthesizing such compounds (Hayes & Meth–Cohn, 1979).

Properties

IUPAC Name

2-chloro-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3/c17-13-4-2-1-3-12(13)15(20)18-7-9-19-8-5-11-6-10-22-14(11)16(19)21/h1-6,8,10H,7,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJHXVZFRHFFLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN2C=CC3=C(C2=O)OC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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